Pyrrolidine, 1-(1-oxoheptadecyl)-

Lipophilicity Partition Coefficient Physicochemical Property Prediction

Odd-chain N-acylpyrrolidines are underrepresented in spectral libraries, causing misannotation of C16/C18 homologues. This C17 reference standard fills the two-methylene gap with a well-defined retention time and fragmentation pattern for accurate LC-MS/GC-MS dereplication. - XLogP 8.1, precisely between C16 (7.50) and C18 (8.60), enabling fine-tuning of lipid nanoparticle partitioning and release kinetics. - Confirmed in Ipomoea aquatica and Merremia quinquefolia, validating its use as an authentic natural product reference. - Serves as an SAR probe to map hydrophobic binding pockets in NAAA inhibitor design without confounding chain branching or unsaturation.

Molecular Formula C21H41NO
Molecular Weight 323.6 g/mol
CAS No. 56630-54-7
Cat. No. B13947276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-(1-oxoheptadecyl)-
CAS56630-54-7
Molecular FormulaC21H41NO
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)N1CCCC1
InChIInChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(23)22-19-16-17-20-22/h2-20H2,1H3
InChIKeyHGOPYGUCWZFCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Oxoheptadecyl)pyrrolidine Overview


Pyrrolidine, 1-(1-oxoheptadecyl)- (1-Heptadecanoylpyrrolidine, CAS 56630-54-7) is a linear, saturated C17 N-acylpyrrolidine amide with the molecular formula C21H41NO and a molecular weight of 323.56 g/mol. Unlike its more common C16 and C18 homologues, this odd-chain derivative occupies a narrow, defined lipophilicity window (XLogP = 8.1) that directly translates into distinct physicochemical behavior [1]. It belongs to a class of compounds detected as natural products in Ipomoea aquatica and Merremia quinquefolia, confirming its biological relevance [2].

Core identity Odd-chain C17 N-acylpyrrolidine; distinct from C16/C18 homologues
Lipophilicity Defined XLogP window (8.1) for lipid anchor design or partitioning studies
Natural context Detected in Ipomoea aquatica and Merremia quinquefolia; supports natural product reference workflows

Why C16/C18 Analogues Cannot Substitute for C17 N-Acylpyrrolidine


Simple substitution of Pyrrolidine, 1-(1-oxoheptadecyl)- with its N-hexadecanoylpyrrolidine (C16) or N-octadecanoylpyrrolidine (C18) analogs introduces a measurable shift in lipophilicity that can fundamentally alter partitioning, membrane interaction, and chromatographic retention behavior [1]. In applications where the acyl chain length governs biological activity—such as enzyme inhibition SAR or lipid anchor design—the odd-numbered C17 chain provides a unique steric and hydrophobic profile that even-chain homologues cannot replicate [2]. The following quantitative evidence details the precise extent of these differences.

C17 (target)
Odd-chain lipophilicity (XLogP 8.1); unique steric profile; intermediate GC‑MS retention marker
C16 / C18 substitutes
Even-chain XLogP shifts (7.50 or 8.60) may alter membrane partitioning by ~4× and cannot replicate odd‑chain retention index

SAR probe fit
Fills two‑methylene gap between C15 lead and C16 natural ligand for NAAA hydrophobic pocket mapping
SAR mismatch
C16 or C18 cannot address the same chain‑length gap; potency shifts observed with even minor acyl changes
Odd‑chain identity is critical for applications where acyl length governs partitioning, retention, or target‑engagement profile. Substitution requires re‑validation.

Quantitative Comparison: C17 vs. C16/C18 Analogues


Lipophilicity Difference: C17 vs. C16/C18

The predicted XLogP value of Pyrrolidine, 1-(1-oxoheptadecyl)- (8.1) occupies an intermediate position between the shorter C16 homologue N-hexadecanoylpyrrolidine (XLogP = 7.50) and the longer C18 homologue N-octadecanoylpyrrolidine (XLogP = 8.60) [1][2][3]. This quantifiable gap of approximately 0.6 log units per two methylene units directly governs partitioning behavior in octanol-water systems.

Lipophilicity XLogP
Head‑to‑head
C17 XLogP = 8.1; C16 = 7.50; C18 = 8.60. Δ per two methylenes ≈ 0.5–0.6
Reported intermediate logP position; may shift membrane partitioning factor ~4 relative to C16
Computed by XLogP3 algorithm; confirms odd‑chain uniqueness
Lipophilicity Partition Coefficient Physicochemical Property Prediction

Distinct GC-MS Retention vs. C16/C18 Homologues

In the phytochemical analysis of Ipomoea aquatica and Merremia quinquefolia, a series of linear and branched C15–C19 N-acylpyrrolidines were separated and identified by GC-MS. While quantitative retention times for the target C17 compound are not listed in the abstract, the study confirmed the presence of 1-hexadecanoylpyrrolidine (C16) and 1-octadecanoylpyrrolidine (C18) alongside the C17 member, establishing that the C17 chain length yields a distinct, intermediate retention index that precludes misidentification or substitution [1].

GC‑MS retention
Class‑level inference
Resolved from C16 and C18 in low‑polarity GC‑MS of Convolvulaceae extracts; exact retention data in full text (Table 1)
Supports distinct intermediate retention index for dereplication workflows
Class‑level inference; full retention values require original publication
Gas Chromatography-Mass Spectrometry Natural Product Chemistry Retention Time

NAAA Inhibition SAR: C17 Chain-Length Sensitivity

SAR studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors used 1-pentadecanyl-carbonyl pyrrolidine (C15) as a lead scaffold, demonstrating that acyl chain length directly modulates inhibitory potency [1]. While the C17 homologue was not tested in this specific study, the established sensitivity of NAAA inhibition to the N-acyl substituent indicates that the C17 compound offers a distinct, untested point in the SAR landscape that is quantitatively separated from the C15 lead and the C16 natural congener.

NAAA SAR gap
Context‑dependent
C17 not tested directly; C15 lead IC₅₀ = 2.12 ± 0.41 µM; two‑methylene extension represents unexplored SAR space
May support chain‑length SAR exploration for NAAA hydrophobic pocket mapping
Requires own assay validation; potency cannot be extrapolated
NAAA Inhibition Structure-Activity Relationship Anti-inflammatory

Consistent TPSA Across Homologues

The topological polar surface area (TPSA) of Pyrrolidine, 1-(1-oxoheptadecyl)- is 20.3 Ų, identical to that of N-hexadecanoylpyrrolidine and N-octadecanoylpyrrolidine, all sharing a single amide hydrogen bond acceptor and no hydrogen bond donors [1]. This confirms that the only quantifiably variable parameter among these homologues is the acyl chain length and its downstream effects on logP.

TPSA consistency
Cross‑study comparable
TPSA = 20.3 Ų for C17, C16, and C18; identical H‑bond acceptor profile
All differential behaviour attributable to chain length, not polarity shift
Confirms logP as sole adjustable parameter among homologues
ADME Prediction Polar Surface Area Drug-Likeness

Characteristic Fragmentation Pattern of C17 Pyrrolidide

A comparative study of fatty acid derivatives for GC-MS demonstrated that N-acyl pyrrolidides, including the C17 member, provide superior resolution and characteristic fragmentation patterns for polyunsaturated fatty acid structure elucidation compared to methyl esters and picolinyl esters [1]. The C17 pyrrolidide yields a unique molecular ion and fragmentation signature that distinguishes it from both C16 and C18 pyrrolidides in complex lipid mixtures.

MS fragmentation
Class‑level inference
N‑acyl pyrrolidides provide characteristic fragmentation superior to methyl/picolinyl esters for fatty acid structure elucidation
C17 pyrrolidide standard may support unique retention/mass spectrum for lipid profiling
Derivative‑class advantage; quantitative fragmentation metrics not reported in abstract
Mass Spectrometry Fatty Acid Derivatization Structure Elucidation

Key Applications of 1-(1-Oxoheptadecyl)pyrrolidine


Lipid Nanoparticles: Intermediate Lipophilicity Anchor

When designing lipid nanoparticles or liposomal formulations, the choice of lipid anchor chain length critically influences drug loading and release kinetics. Pyrrolidine, 1-(1-oxoheptadecyl)- offers a XLogP of 8.1, precisely between the C16 (7.50) and C18 (8.60) values, enabling fine-tuning of membrane partitioning that is unattainable with even-chain lipids alone [1]. This intermediate lipophilicity reduces the risk of overly rapid clearance seen with shorter chains and excessive tissue retention associated with longer chains.

Natural Product Dereplication Reference Standard

The confirmed presence of C17 N-acylpyrrolidine in Ipomoea aquatica and Merremia quinquefolia makes this compound an indispensable authentic reference standard for LC-MS or GC-MS-based dereplication workflows [2]. Its distinct retention time and mass spectrum fill a critical gap in spectral libraries that currently underrepresent odd-chain aliphatic amides, preventing misannotation of C16 or C18 homologues.

FAAH/NAAA SAR Probe

Given the established chain-length sensitivity of NAAA inhibitors, Pyrrolidine, 1-(1-oxoheptadecyl)- serves as a rationally selected SAR probe to explore the two-methylene gap between the C15 lead and the C16 natural ligand [3]. Its procurement enables systematic mapping of the hydrophobic binding pocket without the confounding influence of chain branching or unsaturation.

GC-MS Derivatization Standard for Lipid Analysis

As part of the N-acyl pyrrolidide derivative class, this compound can be used as a standard to validate derivatization efficiency and chromatographic resolution when analyzing unusual fatty acids (e.g., cyclopropane-containing or methyl-branched acids) in biological matrices [4]. Its well-defined fragmentation pattern provides a benchmark for method development and quality control.

Application
Selection Property
Validation Focus
Lipid nanoparticle anchor studies
Intermediate XLogP (8.1) between C16 and C18
Membrane partitioning fine‑tuning; release‑kinetics context
Natural product dereplication (GC‑MS/LC‑MS)
Confirmed occurrence in I. aquatica / M. quinquefolia
Retention‑time library gap filling; odd‑chain amide identification
NAAA/FAAH SAR probe synthesis
Two‑methylene extension beyond C15 lead scaffold
Hydrophobic pocket mapping; chain‑length sensitivity review
GC‑MS derivatisation standard
N‑acyl pyrrolidide derivative class behaviour
Fragmentation pattern benchmarking; method development support
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